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molecular formula C7H15N3O B8688367 Pinacolone Semicarbazone CAS No. 640-64-2

Pinacolone Semicarbazone

Cat. No. B8688367
M. Wt: 157.21 g/mol
InChI Key: HTSTUIRYBPIGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820707B2

Procedure details

Pinacolone (10 g, 99.8 mmol) was added to a solution of semicarbazide hydrochloride (11.13 g, 99.8 mmol) and sodium acetate (16.4 g, 199 mmol) in water (60 mL). The mixture was stirred for 17 h at ambient temperature. The white precipitate was filtered and washed with water and diethyl ether. The solid was dried under vacuo at 50° C. to yield the desired product (11.09 g, 70.5 mmol, 71%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.13 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[C:3]([CH3:6])([CH3:5])[CH3:4].Cl.[NH2:9][NH:10][C:11]([NH2:13])=[O:12].C([O-])(=O)C.[Na+]>O>[CH3:1][C:2](=[N:9][NH:10][C:11]([NH2:13])=[O:12])[C:3]([CH3:6])([CH3:5])[CH3:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(C(C)(C)C)=O
Name
Quantity
11.13 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 17 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC(C(C)(C)C)=NNC(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 70.5 mmol
AMOUNT: MASS 11.09 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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